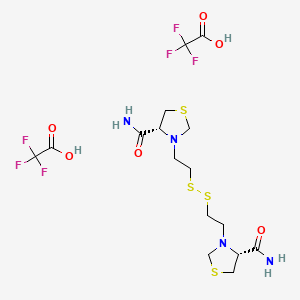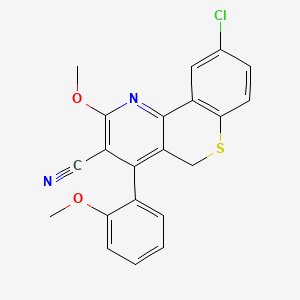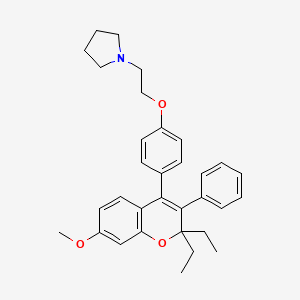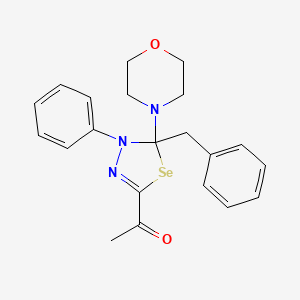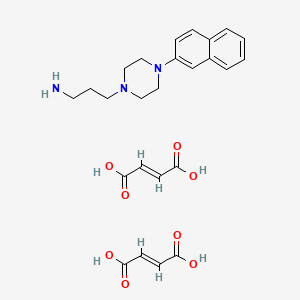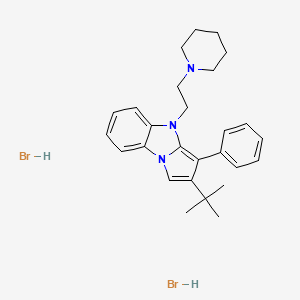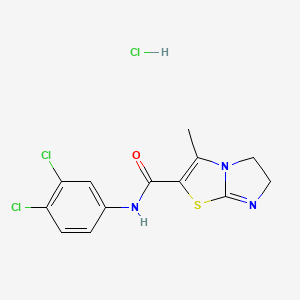
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride is a complex organic compound with the molecular formula C14H13Cl2N3OS.ClH . This compound is known for its unique chemical structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-thiazole ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine.
Addition of the Dichlorophenyl and Methyl Groups: The dichlorophenyl and methyl groups are added through substitution reactions, often using reagents like dichlorobenzene and methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反応の分析
Types of Reactions
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Interact with DNA: Bind to DNA, potentially interfering with replication and transcription processes.
Modulate Receptor Activity: Affect the activity of specific receptors, influencing cellular signaling pathways.
類似化合物との比較
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride can be compared with other similar compounds, such as:
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3,6,6-tetramethyl-, monohydrochloride .
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3-dimethyl-, monohydrochloride .
These compounds share similar core structures but differ in the substitution patterns, leading to variations in their chemical properties and biological activities.
特性
CAS番号 |
84950-80-1 |
|---|---|
分子式 |
C13H12Cl3N3OS |
分子量 |
364.7 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H11Cl2N3OS.ClH/c1-7-11(20-13-16-4-5-18(7)13)12(19)17-8-2-3-9(14)10(15)6-8;/h2-3,6H,4-5H2,1H3,(H,17,19);1H |
InChIキー |
JXLWSSUNDWAIDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NCCN12)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


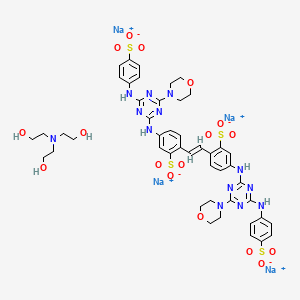
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
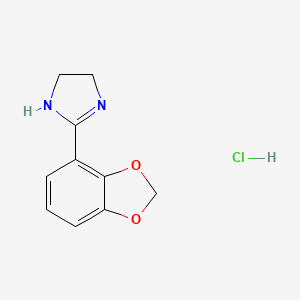
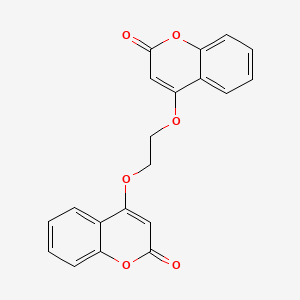
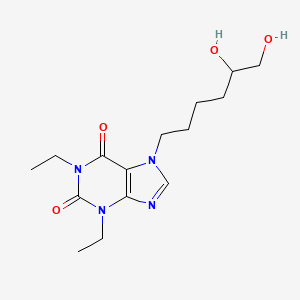
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

